N-[1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide
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Overview
Description
N-[1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity N-[1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, solvents such as dichloromethane (DCM) or ethanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-[1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties and ability to interact with biological targets.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of N-[1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,4-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,5-Oxadiazole
Uniqueness
N-[1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the prop-2-enamide moiety enhances its potential for diverse applications compared to other oxadiazole derivatives .
Properties
IUPAC Name |
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-11(17)14-9(2)13-15-12(16-18-13)10-7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMOAGERHNOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CCCCC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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